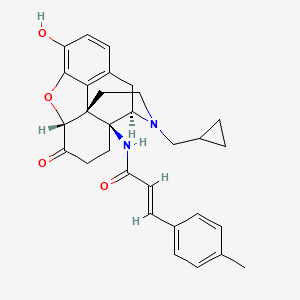

Methocinnamox

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

117339-76-1 |

|---|---|

Fórmula molecular |

C30H32N2O4 |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C30H32N2O4/c1-18-2-4-19(5-3-18)8-11-25(35)31-30-13-12-23(34)28-29(30)14-15-32(17-20-6-7-20)24(30)16-21-9-10-22(33)27(36-28)26(21)29/h2-5,8-11,20,24,28,33H,6-7,12-17H2,1H3,(H,31,35)/b11-8+/t24-,28+,29+,30-/m1/s1 |

Clave InChI |

PJOHVEQSYPOERL-SHEAVXILSA-N |

SMILES |

CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |

SMILES isomérico |

CC1=CC=C(C=C1)/C=C/C(=O)N[C@@]23CCC(=O)[C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |

SMILES canónico |

CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |

Sinónimos |

M-CAM cpd methocinnamox |

Origen del producto |

United States |

Foundational & Exploratory

Methocinnamox discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Methocinnamox (MCAM)

Introduction

This compound (MCAM) is a novel, potent, and long-acting μ-opioid receptor (MOR) antagonist that has garnered significant interest for its potential as a therapeutic agent for opioid use disorder (OUD) and opioid overdose.[1][2][3] Its unique pharmacological profile, characterized by pseudo-irreversible and insurmountable antagonism at the MOR, distinguishes it from currently available treatments like naloxone and naltrexone.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and key experimental protocols related to MCAM, intended for researchers, scientists, and drug development professionals.

Discovery and History

This compound was first described in the scientific literature in 2000.[4][5] It emerged from a research program aimed at discovering molecules with properties similar to buprenorphine, which led to the synthesis of several related compounds.[1][4] Initially, its potential was primarily seen in the context of opioid receptor research; however, its unique long-lasting antagonist effects have since positioned it as a promising candidate for clinical development.[6] As of late 2024, MCAM is undergoing further development with the aim of submitting an Investigational New Drug (IND) application and initiating Phase 1 clinical trials.[7]

Chemical Properties

-

IUPAC Name: (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[4]

-

Molecular Formula: C₃₀H₃₂N₂O₄[4]

-

Molar Mass: 484.596 g·mol⁻¹[4]

-

Other Names: MCAM, M-CAM[4]

Synthesis Overview

The synthesis of MCAM hydrochloride has been established and scaled up for further development.[7][8] While specific proprietary details of the large-scale synthesis may vary, the fundamental chemical structure suggests a multi-step process involving the modification of a buprenorphine-related scaffold. A key step in the synthesis of related compounds involves the formation of an acrylamide linkage. This is often achieved by reacting an amine with an acryloyl chloride or a substituted cinnamic acid. For instance, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives involves the reaction of 2-aminopyridine with substituted cinnamic acid in the presence of a coupling agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. A similar strategy can be envisioned for the final step in MCAM synthesis.

Pharmacology and Mechanism of Action

MCAM exhibits a complex and unique pharmacological profile at opioid receptors. It acts as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a competitive, reversible antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[4]

The antagonism at the MOR is considered "pseudo-irreversible" because MCAM does not form a covalent bond with the receptor, yet it dissociates extremely slowly, if at all.[4][9] This results in a long-lasting and insurmountable blockade of MOR activation by agonists like morphine, fentanyl, and heroin.[1][4] The effects of a single dose of MCAM can last for weeks to over two months in animal models.[1] This prolonged action is attributed to its pharmacodynamic properties (i.e., its persistent binding to the MOR) rather than a long pharmacokinetic half-life.[9][10]

Recent studies suggest a dual mechanism at the MOR:

-

Orthosteric Binding: MCAM binds to the primary (orthosteric) site of the MOR, directly blocking opioid agonists from binding in a pseudo-irreversible manner.[4][11]

-

Allosteric Modulation: MCAM also appears to bind to a secondary (allosteric) site on the MOR with lower affinity. This allosteric interaction can modulate the affinity and/or intrinsic activity of opioid agonists.[4][12]

This dual-action mechanism contributes to its potent and insurmountable antagonism.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Opioid Receptor Binding Affinities of this compound (MCAM)

| Receptor Subtype | Binding Affinity (nM) | Selectivity Ratio (vs. μ) | Reference |

|---|---|---|---|

| μ (mu) | 0.6 | - | [1][4] |

| δ (delta) | 2.2 | 3.7-fold | [1][4] |

| κ (kappa) | 4.9 | 8.2-fold |[1][4] |

Table 2: Pharmacokinetic Parameters of this compound (MCAM) in Rhesus Monkeys (s.c. administration)

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Concentration (Tmax) | 15 - 45 minutes | [9][10] |

| Elimination Half-life (t½) | ~70 minutes (range: 13.7 - 199.8 min) |[4][9][10] |

Table 3: In Vitro Functional Antagonism of this compound (MCAM) in HEK Cells

| Agonist | MCAM Pre-treatment | Effect on Agonist Potency (pEC₅₀) | Effect on Maximal Response (Eₘₐₓ) | Reference |

|---|---|---|---|---|

| DAMGO | 2 hours (with washout) | ↓ (from 7.99 to 6.56) | ↓ (from 35% to 17% inhibition) | [13] |

| Fentanyl | 2 hours | ↑ (~10-fold) | ↓ (to 17% of forskolin stimulation) |[13] |

Experimental Protocols

The pharmacological characterization of MCAM has involved a range of in vitro and in vivo experimental procedures.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity of MCAM for μ, δ, and κ opioid receptors.

-

Methodology:

-

Preparation: Homogenates of mouse cortical tissue or membranes from cells expressing specific human opioid receptors are prepared.[1]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of MCAM.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) of MCAM for each receptor subtype.

-

cAMP Production Inhibition Assay

-

Objective: To assess the functional antagonism of MCAM at the MOR.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human MOR are cultured.[12]

-

Pre-treatment: Cells are pre-treated with MCAM or vehicle for a specified duration (e.g., 15 minutes to 2 hours).[13] In some experiments, a washout step is performed to test for reversibility.[13]

-

Stimulation: Cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of a MOR agonist (e.g., DAMGO, fentanyl).[13]

-

Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using commercially available kits (e.g., ELISA-based).

-

Analysis: Concentration-response curves for the agonist are generated, and parameters such as EC₅₀ and Eₘₐₓ are calculated to quantify the antagonistic effect of MCAM.[13]

-

In Vivo Ventilatory Depression Studies

-

Objective: To determine if MCAM can prevent or reverse opioid-induced respiratory depression.

-

Methodology:

-

Animal Model: Studies are conducted in rats or nonhuman primates.[1][14]

-

Measurement: Ventilation parameters (e.g., respiratory rate, tidal volume, minute volume) are measured using whole-body plethysmography.[1]

-

Reversal Protocol: Animals are administered a potent opioid like fentanyl to induce ventilatory depression. Once depression is established, MCAM or naloxone is administered intravenously, and ventilation is monitored.[14]

-

Prevention Protocol: Animals are pre-treated with MCAM (subcutaneously or intravenously). At various time points after pre-treatment (e.g., 1 day, 3 days), they are challenged with fentanyl, and the degree of ventilatory depression is measured and compared to control animals.[1][14]

-

Drug Self-Administration Studies

-

Objective: To evaluate MCAM's ability to block the reinforcing effects of opioids.

-

Methodology:

-

Surgical Preparation: Rhesus monkeys are surgically fitted with intravenous catheters.[9]

-

Training: Monkeys are trained to self-administer an opioid (e.g., heroin, fentanyl) by pressing a lever to receive an intravenous infusion of the drug.[1][9]

-

Testing: Once responding is stable, MCAM or naltrexone is administered (e.g., subcutaneously) prior to the self-administration session.[9][10]

-

Data Collection: The number of infusions self-administered is recorded. To test for selectivity, the effect of MCAM on the self-administration of a non-opioid drug, like cocaine, is also assessed.[1][9]

-

Duration of Action: The number of self-administered infusions is monitored in subsequent daily sessions to determine how long the antagonist effect of a single MCAM dose persists.[1]

-

Conclusion

This compound represents a significant advancement in the field of opioid receptor pharmacology. Its discovery as a pseudo-irreversible, insurmountable MOR antagonist with an exceptionally long duration of action provides a novel mechanism for the treatment of opioid use disorder and overdose.[1][3] The comprehensive preclinical data gathered through rigorous in vitro and in vivo studies have established a solid foundation for its therapeutic potential.[2] As MCAM progresses towards clinical trials, it holds the promise of becoming a life-saving medication that could address many of the limitations of current opioid antagonists.[1][7]

References

- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Methoclocinnamox - Wikipedia [en.wikipedia.org]

- 6. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.uthscsa.edu [news.uthscsa.edu]

- 8. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methocinnamox mechanism of action at the µ-opioid receptor

An In-depth Technical Guide on the Mechanism of Action of Methocinnamox (MCAM) at the µ-Opioid Receptor

Introduction

This compound (MCAM) is a novel, long-acting antagonist of the µ-opioid receptor (MOR) with significant potential for the treatment of opioid use disorder (OUD) and opioid overdose.[1][2] Derived from buprenorphine, its unique pharmacological profile is characterized by a pseudo-irreversible and non-competitive antagonism at the MOR, which translates to a remarkably sustained duration of action from a single administration.[3][4][5] Unlike traditional competitive antagonists like naloxone and naltrexone, whose effects can be surmounted by higher doses of potent agonists such as fentanyl, MCAM produces a long-lasting and insurmountable blockade of MOR-mediated effects.[2][3] This technical guide provides a comprehensive overview of MCAM's mechanism of action at the molecular, cellular, and in vivo levels, detailing its binding characteristics, functional activity, and the experimental protocols used for its characterization.

Chemical Properties of this compound (MCAM)

| Property | Value |

| IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[6][7][8] |

| Molecular Formula | C₃₀H₃₂N₂O₄[6][7][8] |

| Molecular Weight | 484.60 g/mol [7][8] |

| PubChem CID | 46877713[6][8] |

| CAS Number | 117339-76-1[3][7] |

Pharmacodynamics at the Opioid Receptors

MCAM's primary mechanism of action is its unique interaction with the µ-opioid receptor. It also exhibits affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), where it acts as a competitive antagonist.[3]

Receptor Binding Characteristics

MCAM demonstrates high affinity for the µ-opioid receptor.[2] Its binding is described as pseudo-irreversible , meaning it does not form a covalent bond with the receptor but has an extremely slow dissociation rate, leading to a prolonged and durable blockade.[5][6][9] This long receptor occupancy time is believed to be a key contributor to its extended duration of action in vivo.[1]

Studies suggest that MCAM binds to two distinct sites on the µ-opioid receptor:

-

Orthosteric Site: It binds as a pseudo-irreversible, non-competitive antagonist at the primary (orthosteric) binding site, directly blocking the binding of opioid agonists like morphine and fentanyl.[3]

-

Allosteric Site: Evidence also points to MCAM binding to an unknown allosteric site with lower affinity.[3] This allosteric interaction appears to modulate the affinity and/or intrinsic activity of orthosteric agonists, contributing to its insurmountable antagonism.[3][10]

Quantitative Binding Data

The binding affinity of MCAM for the three classical opioid receptors has been determined through radioligand binding assays.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| µ-Opioid Receptor (MOR) | 0.6 |

| δ-Opioid Receptor (DOR) | 2.2 |

| κ-Opioid Receptor (KOR) | 4.9 |

| (Data from Wikipedia[3]) |

Functional Activity & Signaling Pathways

MCAM is a selective MOR antagonist with no known agonist effects.[4][9] Its antagonism is non-competitive and insurmountable, meaning that even at very high doses, agonists like morphine cannot overcome the blockade to produce their typical effects.[3] In animal studies, MCAM shifted the morphine dose-response curve to the right by up to 100-fold.[3]

G-Protein Signaling: Agonist binding to the MOR typically activates intracellular heterotrimeric G proteins (primarily Gαi/o), which leads to:

-

Inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12]

-

Modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11]

As an antagonist, MCAM blocks these agonist-induced signaling events. By occupying the orthosteric site, it prevents the conformational change in the receptor necessary for G-protein activation.

β-Arrestin Signaling: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the MOR recruits β-arrestin proteins.[13][14] This pathway is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[13][15]

As a neutral antagonist, MCAM does not promote GRK-mediated phosphorylation or subsequent β-arrestin recruitment.[4] By preventing receptor activation, it effectively blocks the signaling pathways responsible for both the therapeutic and adverse effects of opioid agonists.

Experimental Protocols

The characterization of MCAM's mechanism of action relies on several key in vitro assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (MCAM) by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Methodology:

-

Receptor Source: Prepare cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.[16]

-

Reagents:

-

Procedure:

-

In a 96-well plate, incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of MCAM.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.[16]

-

-

Termination and Detection:

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of MCAM that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, a primary step in MOR signaling. It can be used to distinguish agonists from antagonists.

Methodology:

-

Receptor Source: Cell membranes expressing the MOR.

-

Reagents:

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[17]

-

GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS.[17][18]

-

Agonist: A standard MOR agonist (e.g., DAMGO) to stimulate G-protein activation.[17]

-

Antagonist: this compound (MCAM).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.[18]

-

-

Procedure:

-

Termination and Detection:

-

Data Analysis:

-

MCAM's antagonistic activity is demonstrated by its ability to concentration-dependently inhibit the DAMGO-stimulated increase in [³⁵S]GTPγS binding.

-

cAMP Accumulation Assay

This functional assay measures the downstream effect of Gαi/o protein activation: the inhibition of adenylyl cyclase.

Methodology:

-

Cell Line: Whole cells expressing the MOR (e.g., HEK-MOR or CHO-K1).[12][19]

-

Reagents:

-

Procedure:

-

Treat cells with the agonist and varying concentrations of MCAM.

-

Stimulate the cells with forskolin in the presence of a PDE inhibitor.

-

Incubate to allow for cAMP accumulation.

-

-

Detection:

-

Lyse the cells and measure intracellular cAMP levels using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]

-

-

Data Analysis:

-

Agonists inhibit forskolin-stimulated cAMP accumulation. MCAM's antagonistic effect is quantified by its ability to reverse this inhibition.[10]

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and a pathway implicated in opioid side effects.

Methodology (Example: DiscoverX PathHunter® Assay):

-

Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the MOR and the components of the assay system.[13]

-

Assay Principle: The assay is a cell-based enzyme fragment complementation (EFC) system. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[13]

-

Procedure:

-

Plate the PathHunter® cells.

-

Add the MOR agonist (e.g., DAMGO) with or without varying concentrations of MCAM.

-

Incubate for 90 minutes at 37°C.

-

Add detection reagents according to the manufacturer's protocol.

-

-

Detection:

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

As an antagonist, MCAM would show no ability to recruit β-arrestin on its own. Its potency for blocking agonist-induced recruitment can be determined from concentration-response curves.

-

In Vivo Correlates of Mechanism

The in vitro pharmacological profile of MCAM translates directly to its observed effects in animal models.

-

Long Duration of Action: A single dose of 10 mg/kg MCAM in rats blocked the antinociceptive effects of morphine for two weeks or longer.[3][9] This confirms the persistent receptor occupancy seen in vitro.

-

Selectivity: MCAM effectively antagonizes the effects of MOR agonists (morphine, fentanyl) but not those of KOR or DOR agonists in vivo, demonstrating its selectivity for the µ-opioid receptor.[2][9]

-

Insurmountable Antagonism: MCAM prevents and reverses the respiratory-depressant effects of heroin and fentanyl in rhesus monkeys, shifting the agonist dose-effect curve rightward by at least 10-fold.[21]

-

Favorable Withdrawal Profile: Despite its prolonged antagonism, the duration of precipitated withdrawal caused by MCAM in morphine-dependent rats is no longer than that caused by naloxone, suggesting a reduced risk of sustained withdrawal symptoms.[9]

Conclusion

This compound's mechanism of action at the µ-opioid receptor is defined by its potent, selective, and non-competitive antagonism. Its pseudo-irreversible binding to the orthosteric site, potentially augmented by an allosteric interaction, results in an insurmountable and exceptionally long-lasting blockade of both G-protein and β-arrestin signaling pathways initiated by opioid agonists. This unique pharmacological profile, confirmed by a suite of in vitro functional assays and corroborated by in vivo studies, distinguishes MCAM from currently available opioid antagonists and underlies its significant promise as a next-generation therapeutic for opioid use disorder and overdose.

References

- 1. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]

- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Methoclocinnamox - Wikipedia [en.wikipedia.org]

- 5. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C30H32N2O4 | CID 46877713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Methocinnamox: A Deep Dive into its Pseudo-irreversible Antagonism at the μ-Opioid Receptor

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methocinnamox (MCAM), a novel compound with significant potential in the fields of pharmacology and therapeutics. The central focus of this document is the elucidation of its primary mechanism of action: pseudo-irreversible antagonism, specifically at the μ-opioid receptor (MOR). It is critical to note that while the initial query referenced the M5 muscarinic receptor, the body of scientific evidence overwhelmingly points to the μ-opioid receptor as the direct and functionally relevant target of this compound.

Executive Summary

This compound (MCAM) is a potent and selective antagonist of the μ-opioid receptor (MOR).[1][2][3][4] Its defining characteristic is its pseudo-irreversible binding to the MOR, which results in an exceptionally long duration of action.[1][5] This property distinguishes it from traditional competitive antagonists like naloxone and naltrexone, which exhibit reversible binding and a shorter duration of effect.[2][3][6][7] The insurmountable nature of MCAM's antagonism at the MOR makes it a promising candidate for the treatment of opioid use disorder (OUD) and for the reversal of overdose from potent opioids like fentanyl.[2][5][8][9][10]

Pharmacodynamics of this compound

The interaction of MCAM with opioid receptors is highly specific. While it displays affinity for kappa (κ) and delta (δ) opioid receptors, its antagonism at these sites is competitive and reversible.[1] In stark contrast, its binding to the μ-opioid receptor is functionally irreversible, or "pseudo-irreversible."[1][3] This term signifies that the dissociation of MCAM from the MOR is extremely slow, effectively rendering the receptor inactive for an extended period without the formation of a covalent bond.[1][2]

Binding Affinity

Quantitative data from radioligand binding assays have established the high affinity of MCAM for the μ-opioid receptor.

| Receptor Subtype | Binding Affinity (nM) |

| μ-Opioid Receptor | 0.6[1][2] |

| δ-Opioid Receptor | 2.2[1][2] |

| κ-Opioid Receptor | 4.9[1][2] |

Table 1: Binding affinities of this compound for opioid receptor subtypes. Data derived from studies in mouse cortical homogenates.

In Vivo Efficacy and Duration of Action

The pseudo-irreversible nature of MCAM's binding translates to a prolonged and dose-dependent duration of action in vivo.

| Dose (mg/kg) | Duration of Morphine Blockade | Species |

| 3.2 | Approximately 2 weeks[1][2] | Animal models |

| 10 | Over 2 months[1][2] | Animal models |

Table 2: In vivo duration of action of a single dose of this compound in animal models.

Mechanism of Pseudo-irreversible Antagonism

The precise molecular mechanism underlying MCAM's pseudo-irreversible antagonism is not yet fully elucidated.[1] However, it is understood to involve a conformational change in the receptor upon binding, which "traps" the MCAM molecule in the binding pocket. This leads to a functionally insurmountable blockade of the receptor.

In addition to its orthosteric binding, some evidence suggests that MCAM may also interact with an allosteric site on the μ-opioid receptor, further modulating the receptor's function.[1][6][11]

Experimental Protocols

The characterization of MCAM's unique pharmacological profile has been achieved through a combination of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assays

These assays are employed to determine the binding affinity and selectivity of a compound for its receptor targets.

Functional Assays (e.g., [35S]GTPγS Binding Assay)

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist or antagonist) and the nature of its antagonism. The [35S]GTPγS binding assay measures the activation of G-proteins following receptor stimulation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared.

-

Incubation: Membranes are incubated with a known MOR agonist (e.g., DAMGO), [35S]GTPγS, and varying concentrations of MCAM.

-

Separation: Bound and free [35S]GTPγS are separated via filtration.

-

Quantification: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

-

Analysis: A decrease in agonist-stimulated [35S]GTPγS binding in the presence of MCAM indicates antagonism. Insurmountable antagonism is observed when increasing concentrations of the agonist cannot overcome the inhibitory effect of MCAM.

In Vivo Behavioral Assays

Animal models are essential for evaluating the physiological effects and duration of action of MCAM.

Warm Water Tail-Withdrawal Assay (Antinociception):

-

Baseline Measurement: The baseline latency for a rodent to withdraw its tail from warm water is measured.

-

Agonist Administration: An opioid agonist (e.g., morphine) is administered, and the antinociceptive effect (increased tail-withdrawal latency) is measured.

-

MCAM Pre-treatment: A separate group of animals is pre-treated with MCAM at varying doses and for different durations before agonist administration.

-

Effect Measurement: The ability of MCAM to block the antinociceptive effects of the agonist is quantified. A rightward shift in the agonist's dose-response curve indicates antagonism.[2]

Signaling Pathways of the μ-Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Agonist binding to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects of opioids. MCAM, by binding pseudo-irreversibly to the orthosteric site, prevents agonist binding and the initiation of this cascade.

Therapeutic Potential and Future Directions

The unique pharmacological profile of this compound, particularly its long-lasting and insurmountable antagonism at the μ-opioid receptor, positions it as a highly promising therapeutic agent. Its potential applications include:

-

Treatment of Opioid Use Disorder: A single administration could provide a prolonged blockade of the reinforcing effects of abused opioids, potentially improving treatment adherence.[5][8]

-

Opioid Overdose Reversal: Its long duration of action could prevent the "renarcotization" sometimes seen with shorter-acting antagonists like naloxone, especially in cases of overdose with potent, long-acting synthetic opioids.[1][2][10]

As of 2023, this compound is under development, with clinical trials anticipated.[12] Further research will be crucial to fully understand its safety profile in humans and to optimize its therapeutic use.

Conclusion

This compound represents a significant advancement in opioid receptor pharmacology. Its mechanism of pseudo-irreversible antagonism at the μ-opioid receptor confers a unique and potentially highly valuable therapeutic profile. The data summarized in this guide, derived from extensive preclinical research, underscore the importance of continued investigation into this novel compound. For researchers and drug development professionals, MCAM serves as a compelling case study in the design and characterization of long-acting, non-competitive antagonists with the potential to address major public health challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 12. Methoclocinnamox - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Methocinnamox: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It exhibits pseudo-irreversible and non-competitive antagonism at the μ-opioid receptor (MOR), while acting as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This profile, particularly its prolonged duration of action, has generated significant interest in its potential as a therapeutic agent for opioid use disorder and overdose.[1][2] Understanding the structure-activity relationship (SAR) of MCAM is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the SAR of MCAM, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Core Structure of this compound

This compound is a derivative of buprenorphine, belonging to the orvinol class of opioids. Its chemical name is (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide. The core structure can be divided into several key regions that are important for its interaction with opioid receptors:

-

The Morphinan Core: The rigid pentacyclic structure that forms the backbone of the molecule.

-

N-substituent: The cyclopropylmethyl group attached to the nitrogen atom.

-

C14-substituent: The cinnamoylamino side chain at the 14-position.

-

C7-substituent: The tertiary alcohol in the parent orvinol series.

-

Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring.

Structure-Activity Relationship Studies

The SAR of MCAM and related compounds has been investigated by systematically modifying these key structural features and evaluating the effects on opioid receptor binding and functional activity.

Modifications of the C14-Cinnamoyl Side Chain

The cinnamoyl side chain at the C14 position plays a critical role in the pharmacological profile of MCAM. Studies on a series of 14-aminodihydromorphinone derivatives, which are structurally analogous to MCAM, have provided valuable insights into the SAR of this region.

A key study investigated the effect of substituents on the aromatic ring of the cinnamoyl group. The data revealed that the position of the substituent significantly influences the efficacy of the ligands at the μ-opioid receptor. Specifically, 2'-substituted analogs (with chloro or methyl groups) consistently demonstrated higher efficacy compared to their 4'-substituted counterparts.[3] This suggests that steric or electronic factors at the 2'-position of the cinnamoyl ring are favorable for receptor activation.

Furthermore, the length of the side chain linking the C14-amino group to the aryl ring is a critical determinant of activity. In a series of 14-aminomorphinone derivatives, ligands with a three-carbon side chain were found to be more potent antagonists than those with a longer, four-carbon chain. Conversely, analogs with a shorter, two-carbon chain exhibited higher efficacy at the MOR.[1]

| Compound | R1 (N-substituent) | R2 (Cinnamoyl Substituent) | μ-OR Affinity (Ki, nM) | μ-OR Efficacy (% GTPγS) | κ-OR Affinity (Ki, nM) | δ-OR Affinity (Ki, nM) | Reference |

| MCAM | Cyclopropylmethyl | 4'-Methyl | 0.6 | Antagonist | 4.9 | 2.2 | [Broadbear et al., 2000] |

| Analog 1 | Cyclopropylmethyl | 2'-Chloro | 0.45 | Low Efficacy Agonist | 3.2 | 1.8 | [Nieland et al., 2006][3] |

| Analog 2 | Cyclopropylmethyl | 4'-Chloro (C-CAM) | 0.52 | Antagonist | 3.9 | 2.1 | [Nieland et al., 2006][3] |

| Analog 3 | Methyl | 2'-Chloro | 0.38 | Moderate Efficacy Agonist | 2.8 | 1.5 | [Nieland et al., 2006][3] |

| Analog 4 | Methyl | 4'-Chloro | 0.41 | Low Efficacy Agonist | 3.1 | 1.7 | [Nieland et al., 2006][3] |

| Analog 5 | Cyclopropylmethyl | 2'-Nitro | 1.2 | Low Efficacy Agonist | 8.5 | 5.3 | [Nieland et al., 2006][3] |

| Analog 6 | Cyclopropylmethyl | 4'-Nitro | 1.5 | Antagonist | 9.8 | 6.1 | [Nieland et al., 2006][3] |

Modifications of the N-Substituent

The nature of the substituent on the nitrogen atom of the morphinan core is a well-established determinant of opioid receptor activity. In the 14-aminomorphinone series, it was observed that 17-methyl ligands generally exhibit greater efficacy at the μ-opioid receptor than their 17-cyclopropylmethyl counterparts.[3] This is a consistent finding across many opioid classes, where a methyl group often imparts agonistic properties, while a cyclopropylmethyl or allyl group tends to confer antagonistic activity.

Modifications of the Orvinol C7 and C20 Regions

While direct SAR studies on the C7 and C20 positions of MCAM are limited, research on the broader orvinol series provides valuable insights. The orvinols are known for their high affinity for all three classical opioid receptors. The substituent at the C20 position, in particular, has a profound impact on efficacy. For instance, in the buprenorphine series, the t-butyl group at C20 is thought to inhibit the conformational changes required for kappa-receptor agonism.[4] Modifications in this region, such as constraining the t-butyl group in a ring system, have been explored to modulate the efficacy profile.[4]

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ, κ, and δ opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

-

Test compound (MCAM or analog).

-

Nonspecific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or nonspecific binding control.

-

Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or its potency (Ki) as an antagonist.

Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Agonist (for antagonist testing, e.g., DAMGO).

-

Assay buffer (containing MgCl2 and NaCl).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the membranes with the test compound (and agonist for antagonist testing) and GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

For agonists, plot the stimulated binding against the log of the compound concentration to determine EC50 and Emax. For antagonists, the shift in the agonist dose-response curve is used to calculate the Ki.

In Vivo Hot-Plate Test

This is a common behavioral assay to assess the antinociceptive (analgesic) or antihyperalgesic effects of a compound.[5][6]

Objective: To evaluate the antagonist effect of a test compound against an opioid agonist-induced analgesia.

Principle: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[5] An analgesic will increase this latency. An antagonist will block the analgesic effect of an agonist.

Materials:

-

Hot-plate apparatus with controlled temperature (e.g., 52-55°C).

-

Test animals (e.g., mice or rats).

-

Test compound (antagonist).

-

Opioid agonist (e.g., morphine).

-

Vehicle control.

Procedure:

-

Administer the test compound (antagonist) or vehicle to the animals.

-

After a predetermined time, administer the opioid agonist.

-

At the time of expected peak effect of the agonist, place the animal on the hot plate.

-

Record the latency to the first nociceptive response. A cut-off time is used to prevent tissue damage.

-

Compare the latencies between the different treatment groups to determine the antagonist effect of the test compound.

Visualizations

Signaling Pathway of Opioid Receptor Antagonism

Caption: Signaling pathway of μ-opioid receptor antagonism by this compound.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a typical radioligand competition binding assay.

Logical Relationship in SAR of C14-Cinnamoylamino Morphinans

Caption: Logical relationships in the SAR of C14-cinnamoylamino morphinans.

Conclusion

The structure-activity relationship of this compound is complex, with its unique pharmacological profile arising from the interplay of its various structural components. The C14-cinnamoyl side chain is a key determinant of its activity, with the position of substituents on the aromatic ring and the length of the linker significantly influencing efficacy and antagonist potency. The N-cyclopropylmethyl group is crucial for its antagonist character at the μ-opioid receptor. Future research focused on systematic modifications of the MCAM scaffold, guided by the SAR principles outlined in this guide, will be instrumental in the development of novel, long-acting opioid receptor modulators with improved therapeutic profiles for the treatment of opioid-related disorders.

References

- 1. Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effects of changes to the chain linking of the C14-amino group to the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effect of substitution in the aromatic ring of cinnamoylaminomorphinones and codeinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The orvinols and related opioids--high affinity ligands with diverse efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. In-Vivo Models for Management of Pain [scirp.org]

The Complete Pharmacological Profile of Methocinnamox (MCAM): An In-depth Technical Guide

Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Methocinnamox (MCAM), a novel opioid receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions, physiological effects, and experimental validation of this compound. All data is presented to facilitate in-depth understanding and further investigation into its therapeutic potential.

Executive Summary

This compound (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It acts as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor (MOR) and a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This dual mechanism of action, particularly its functionally irreversible antagonism at the MOR, results in a remarkably prolonged duration of action, lasting for weeks to months after a single administration, despite a short plasma half-life.[1] MCAM has demonstrated efficacy in preclinical models for blocking the effects of potent opioids like fentanyl and heroin, suggesting its potential as a long-acting treatment for opioid use disorder and for the prevention of opioid overdose.[2][3]

Chemical and Physical Properties

This compound is a cinnamoylamidomorphinan derivative, structurally related to buprenorphine.[1]

| Property | Value |

| IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide |

| Molecular Formula | C₃₀H₃₂N₂O₄ |

| Molar Mass | 484.596 g·mol⁻¹ |

| PubChem CID | 46877713 |

| CAS Number | 117339-76-1 |

Pharmacodynamics

The pharmacodynamic profile of MCAM is characterized by its distinct interactions with the three major opioid receptor subtypes.

Receptor Binding Affinity

MCAM exhibits high affinity for all three opioid receptors, with a preference for the µ-opioid receptor.[1]

| Receptor Subtype | Kᵢ (nM) |

| µ-Opioid Receptor (MOR) | 0.6 |

| δ-Opioid Receptor (DOR) | 2.2 |

| κ-Opioid Receptor (KOR) | 4.9 |

Data from radioligand binding assays in mouse cortical homogenates.[1]

Functional Activity

MCAM's functional activity differs significantly between the µ-opioid receptor and the κ- and δ-opioid receptors.

| Receptor | Functional Activity | Mechanism |

| µ-Opioid Receptor (MOR) | Pseudo-irreversible, Non-competitive Antagonist | Binds to the orthosteric site with extremely slow dissociation, effectively rendering the receptor inactive for an extended period.[1] Also acts as an allosteric modulator at a distinct site.[1] |

| κ-Opioid Receptor (KOR) | Competitive Antagonist | Reversibly binds to the receptor, competing with agonists. |

| δ-Opioid Receptor (DOR) | Competitive Antagonist | Reversibly binds to the receptor, competing with agonists. |

In functional assays, MCAM demonstrates insurmountable antagonism at the µ-opioid receptor. For example, in HEK cells expressing the human µ-opioid receptor, pretreatment with MCAM leads to a non-reversible and time-dependent inhibition of DAMGO-mediated cAMP production.

| Treatment | pEC₅₀ of DAMGO | Eₘₐₓ (% Inhibition of Forskolin-Stimulated cAMP) |

| Vehicle | 7.93 ± 0.15 | 43% ± 2% |

| 10 nM MCAM (15 min) | 6.18 ± 0.51 | Reduced |

| 10 nM MCAM (2 h) | 5.97 ± 0.77 | Further Reduced |

| 10 nM MCAM (24 h) | - | Abolished |

Pharmacokinetics

The long-lasting pharmacodynamic effects of MCAM are in stark contrast to its relatively short plasma half-life, highlighting the significance of its pseudo-irreversible binding to the µ-opioid receptor.

| Parameter | Value (Rhesus Monkeys) |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 15 - 45 minutes |

| Cₘₐₓ (Peak Plasma Concentration) | Variable with dose |

| t₁/₂ (Plasma Half-life) | ~70 minutes |

Pharmacokinetic parameters were determined following subcutaneous administration.

Signaling Pathways and Mechanism of Action

µ-Opioid Receptor Signaling Blockade

MCAM's primary mechanism of action is the blockade of the µ-opioid receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). By binding to the orthosteric site in a pseudo-irreversible manner, MCAM prevents endogenous and exogenous opioids from activating the receptor and initiating downstream signaling cascades. This blockade inhibits the dissociation of the G-protein heterotrimer, preventing the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the analgesic and euphoric effects of opioids.

Allosteric Modulation of the µ-Opioid Receptor

In addition to its orthosteric binding, MCAM has been found to act as a negative allosteric modulator of the µ-opioid receptor.[1] This interaction at a site distinct from the agonist binding pocket further contributes to its insurmountable antagonism by altering the affinity and/or intrinsic efficacy of orthosteric agonists.

Experimental Protocols

The pharmacological profile of MCAM has been elucidated through a series of in vitro and in vivo experiments. The following are representative protocols for key assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of MCAM for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).

-

Test compound (this compound).

-

Non-specific binding control (e.g., Naloxone at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of MCAM.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of MCAM or vehicle. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess naloxone).

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of MCAM from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional antagonist activity of MCAM at the µ-opioid receptor.

Materials:

-

HEK293 cells stably expressing the human µ-opioid receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

µ-opioid receptor agonist (e.g., DAMGO).

-

Test compound (this compound).

-

cAMP assay kit.

Procedure:

-

Plate the HEK-MOR cells in a multi-well plate and incubate.

-

Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration.

-

Add varying concentrations of DAMGO to the wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

-

Generate concentration-response curves for DAMGO in the presence and absence of MCAM to determine changes in EC₅₀ and Eₘₐₓ.

Warm Water Tail-Withdrawal Test

Objective: To evaluate the in vivo antagonist effects of MCAM against opioid-induced antinociception.

Materials:

-

Male Sprague-Dawley rats.

-

Water bath maintained at a constant temperature (e.g., 52°C).

-

Opioid agonist (e.g., morphine).

-

Test compound (this compound).

-

Stopwatch.

Procedure:

-

Gently restrain the rat and immerse the distal portion of its tail into the warm water.

-

Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.

-

Administer MCAM or vehicle.

-

At various time points post-MCAM administration, administer an opioid agonist.

-

Measure the tail-withdrawal latency at peak effect of the agonist.

-

Compare the antinociceptive effect of the agonist in MCAM-treated versus vehicle-treated animals.

Conclusion

This compound presents a unique and promising pharmacological profile as a long-acting, pseudo-irreversible antagonist of the µ-opioid receptor and a competitive antagonist of the κ- and δ-opioid receptors. Its ability to produce a sustained blockade of µ-opioid receptor function, even with a short plasma half-life, distinguishes it from currently available opioid antagonists. The comprehensive data from in vitro and in vivo studies strongly support its potential for further development as a therapeutic agent for opioid use disorder and overdose prevention. Further research, including clinical trials in humans, is warranted to fully elucidate its therapeutic utility and safety profile.

References

Investigating Methocinnamox's Selectivity for the µ-Opioid Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a novel and potent antagonist of the µ-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible antagonism at the MOR, has positioned it as a promising candidate for the treatment of opioid use disorder and the prevention of opioid overdose.[3][4][5] This technical guide provides a comprehensive overview of the experimental data and methodologies used to characterize the selectivity of MCAM for the µ-opioid receptor, with a focus on its binding affinity and functional effects on downstream signaling pathways.

Data Presentation

The selectivity of this compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of its interaction with the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for the three major opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Species/Tissue Source | Reference |

| This compound | µ (mu) | 0.6 | Mouse cortical homogenates | [6] |

| δ (delta) | 2.2 | Mouse cortical homogenates | [6] | |

| κ (kappa) | 4.9 | Mouse cortical homogenates | [6] |

Data from Broadbear et al. (2000) indicates that MCAM has a 3.7-fold higher affinity for the µ-opioid receptor over the δ-opioid receptor and an 8.2-fold higher affinity for the µ-opioid receptor over the κ-opioid receptor in mouse cortical homogenates.[6]

Table 2: Functional Antagonism of this compound at the µ-Opioid Receptor (G-Protein Signaling)

This table summarizes the functional antagonist properties of this compound on the G-protein signaling pathway, as measured by the inhibition of cAMP production.

| Agonist | Assay | Antagonist Effect of this compound | Cell Line | Reference |

| DAMGO | cAMP Inhibition | Time-dependent, non-surmountable, and non-reversible antagonism | HEK cells expressing human MOR | [7][8] |

| Fentanyl | cAMP Inhibition | Ligand-dependent reversal kinetics consistent with allosteric modulation | HEK cells expressing human MOR | [9] |

Studies by Zamora et al. (2021) have shown that this compound acts as a pseudo-irreversible antagonist at the orthosteric site of the human µ-opioid receptor and also exhibits allosteric properties that modulate the affinity and/or intrinsic efficacy of µ-opioid agonists.[7][8]

µ-Opioid Receptor Signaling Pathways

The µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two distinct intracellular pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of opioids, while the β-arrestin pathway is implicated in some of the adverse side effects, such as respiratory depression and tolerance. The functional selectivity of a ligand refers to its ability to preferentially activate one of these pathways over the other.

Caption: Canonical G-protein and β-arrestin signaling pathways of the µ-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Receptor source: Mouse cortical homogenates or cell membranes from a stable cell line expressing the recombinant human opioid receptors.

-

Radioligands:

-

For µ-opioid receptor: [³H]-DAMGO

-

For δ-opioid receptor: [³H]-[D-Pen2,D-Pen5]enkephalin (DPDPE)

-

For κ-opioid receptor: [³H]-U69,593

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh cortical homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane preparation.

-

Competition wells: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Opioid Use Disorder Treatment | Encyclopedia MDPI [encyclopedia.pub]

- 4. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Evaluation of Methocinnamox (MCAM) for Opioid Use Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methocinnamox (MCAM) is a novel, long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR) with potential as a transformative therapeutic for opioid use disorder (OUD) and opioid overdose. Preclinical studies in rodent and non-human primate models have demonstrated its robust efficacy in preventing and reversing the reinforcing and respiratory depressant effects of potent opioids like fentanyl and heroin. Its unique pharmacological profile, characterized by a prolonged duration of action lasting for weeks after a single administration, offers a significant advantage over currently available treatments by potentially improving patient compliance and reducing the risk of relapse and overdose. This document provides a comprehensive technical overview of the preclinical data supporting the development of MCAM for OUD, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

MCAM functions primarily as a potent and selective antagonist at the mu-opioid receptor (MOR). Its mechanism is distinguished by its pseudo-irreversible binding, which leads to a long-lasting and insurmountable antagonism of MOR agonists.[1][2][3]

Receptor Binding Profile

MCAM exhibits high affinity for the mu-opioid receptor, with lower affinity for the delta- and kappa-opioid receptors. This selectivity for the MOR is crucial for its targeted action against the primary receptor implicated in both the euphoric effects of opioids and their life-threatening respiratory depression.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Mu (µ) | 0.6 |

| Delta (δ) | 2.2 |

| Kappa (κ) | 4.9 |

Table 1: Opioid Receptor Binding Affinities of this compound.

Signaling Pathways

MCAM's antagonism at the MOR blocks the downstream signaling cascade typically initiated by opioid agonists. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking these pathways, MCAM prevents the cellular effects that underlie opioid-induced analgesia, euphoria, and respiratory depression.[4] Furthermore, evidence suggests that MCAM may also act as an allosteric modulator of the MOR, further contributing to its unique pharmacological profile.[5]

Figure 1: MCAM's antagonistic action on the MOR signaling pathway.

In Vivo Efficacy

MCAM has demonstrated significant efficacy in animal models in attenuating the key behaviors associated with opioid use disorder, namely the reinforcing effects of opioids and the life-threatening risk of respiratory depression.

Attenuation of Opioid Self-Administration

In non-human primate models, a gold standard for predicting abuse liability in humans, MCAM has been shown to dose-dependently decrease the self-administration of fentanyl and heroin. A single administration of MCAM can suppress opioid self-administration for up to two weeks.[2][6]

| Animal Model | Opioid | MCAM Dose (mg/kg) | Effect on Self-Administration | Duration of Effect |

| Rhesus Monkeys | Fentanyl | 0.1 - 0.32 | Dose-dependent decrease | Up to 2 weeks |

| Rhesus Monkeys | Heroin | 0.32 | Significant decrease | ~10 days |

Table 2: Efficacy of MCAM in Reducing Opioid Self-Administration in Rhesus Monkeys.[2][6]

Reversal and Prevention of Opioid-Induced Respiratory Depression

MCAM has been shown to both reverse existing respiratory depression and prevent its onset from subsequent opioid exposure in rats and rhesus monkeys. Its long duration of action provides a significant advantage over naloxone, the current standard of care for opioid overdose, which has a much shorter half-life.[1][7]

| Animal Model | Opioid | MCAM Dose (mg/kg) | Effect on Respiratory Depression | Duration of Antagonism |

| Rhesus Monkeys | Heroin | 0.1 - 0.32 | Reversal and prevention | Up to 16 days |

| Rats | Fentanyl | 0.0001 - 10 | Dose-dependent reversal and prevention | Up to 5 days (IV), >2 weeks (SC) |

Table 3: Efficacy of MCAM in Counteracting Opioid-Induced Respiratory Depression.[1][7][8]

Antinociceptive Effects

In models of inflammatory pain, MCAM effectively blocks the antinociceptive effects of mu-opioid agonists like morphine and fentanyl, consistent with its MOR antagonist profile. Notably, it does not affect the antinociceptive effects of kappa-opioid receptor agonists, demonstrating its selectivity.

Pharmacokinetics

Pharmacokinetic studies in rhesus monkeys have shown that MCAM plasma concentrations peak shortly after administration and then decline relatively quickly.[2] However, its pharmacodynamic effects persist for a much longer duration, which is attributed to its pseudo-irreversible binding to the mu-opioid receptor. This indicates that the long-lasting therapeutic action of MCAM is primarily governed by its receptor binding kinetics rather than its systemic clearance.[2]

| Species | Dose (mg/kg) | Route | Tmax | t1/2 |

| Rhesus Monkey | 0.32 | s.c. | 15-45 min | 13.7-199.8 min |

Table 4: Pharmacokinetic Parameters of MCAM in Rhesus Monkeys.[2]

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for MCAM. In non-human primates, doses of MCAM that effectively block the effects of opioids did not produce significant adverse effects. Specifically, MCAM did not decrease responding for food, alter cardiovascular parameters such as heart rate and blood pressure, or affect body temperature. When administered to opioid-dependent rats, MCAM did precipitate withdrawal symptoms; however, the duration and severity of withdrawal were not greater than that precipitated by naloxone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of MCAM.

In Vitro Assays

This assay is used to determine the functional antagonism of MCAM at the mu-opioid receptor.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor.

-

Protocol:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Cells are pre-treated with various concentrations of MCAM or vehicle for a specified duration.

-

Cells are then stimulated with the adenylyl cyclase activator, forskolin, in the presence of a mu-opioid agonist (e.g., DAMGO or fentanyl).

-

Following incubation, cell lysis is performed, and intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF-based or luminescence-based).

-

Data are analyzed to determine the concentration-response curves of the agonist in the presence and absence of MCAM, from which the antagonist properties of MCAM can be quantified.

-

Figure 2: Workflow for the cAMP Inhibition Assay.

In Vivo Assays

This model assesses the reinforcing effects of opioids and the ability of MCAM to reduce this behavior.

-

Subjects: Adult rhesus monkeys surgically implanted with intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with levers and an infusion pump.

-

Protocol:

-

Monkeys are trained to press a lever to receive intravenous infusions of an opioid (e.g., fentanyl or heroin) under a fixed-ratio schedule of reinforcement.

-

Once stable responding is established, baseline self-administration rates are determined.

-

MCAM or vehicle is administered subcutaneously prior to the self-administration sessions.

-

The number of infusions earned is recorded and compared between MCAM-treated and vehicle-treated conditions.

-

To assess selectivity, the effect of MCAM on the self-administration of a non-opioid reinforcer, such as cocaine, is also evaluated.

-

This technique is used to measure the effects of opioids and MCAM on respiratory function.

-

Subjects: Adult male Sprague-Dawley rats.

-

Apparatus: Whole-body plethysmography chambers connected to a data acquisition system.

-

Protocol:

-

Rats are habituated to the plethysmography chambers.

-

Baseline respiratory parameters (e.g., minute volume, respiratory rate, tidal volume) are recorded.

-

For reversal studies, an opioid (e.g., fentanyl) is administered intravenously to induce respiratory depression, followed by an intravenous injection of MCAM or vehicle.

-

For prevention studies, MCAM or vehicle is administered subcutaneously or intravenously at various time points before the opioid challenge.

-

Respiratory parameters are continuously monitored and analyzed to determine the extent and duration of respiratory depression and its reversal or prevention by MCAM.[2]

-

Figure 3: Experimental workflows for respiratory depression studies.

This assay measures the analgesic effects of opioids and their blockade by MCAM.

-

Subjects: Mice or rats.

-

Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C or 56°C).

-

Protocol:

-

The distal portion of the animal's tail is immersed in the warm water.

-

The latency to withdraw the tail from the water is recorded as a measure of nociceptive threshold. A cut-off time is used to prevent tissue damage.

-

Baseline latencies are determined before any drug administration.

-

An opioid agonist is administered, and the tail-withdrawal latency is measured at various time points to determine the peak antinociceptive effect.

-

To assess antagonism, MCAM is administered prior to the opioid agonist, and the tail-withdrawal latencies are measured.

-

Conclusion

The preclinical data for this compound strongly support its potential as a groundbreaking treatment for opioid use disorder. Its unique pharmacological profile as a long-acting, pseudo-irreversible MOR antagonist provides a compelling rationale for its continued development. The robust efficacy demonstrated in animal models for reducing opioid self-administration and preventing fatal respiratory depression, coupled with a favorable safety profile, positions MCAM as a promising candidate for human clinical trials. Further investigation is warranted to fully elucidate its clinical utility and potential to address the ongoing opioid crisis.

References

- 1. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methocinnamox: An In-Depth Technical Guide on Receptor Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocinnamox (MCAM) is a novel and potent opioid receptor antagonist with a unique pharmacological profile that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of opioid use disorder and overdose. This technical guide provides a comprehensive overview of the binding kinetics and receptor affinity of MCAM, drawing upon available preclinical data. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action and the experimental methodologies used for its characterization.

MCAM distinguishes itself from traditional opioid antagonists like naloxone and naltrexone through its pseudo-irreversible and non-competitive antagonism at the mu-opioid receptor (μOR), coupled with competitive antagonism at the kappa (κ) and delta (δ) opioid receptors.[1][2] This results in an exceptionally long duration of action that is not dictated by its pharmacokinetic profile but rather by its slow dissociation from the μOR.[2][3] Furthermore, emerging evidence indicates that MCAM also functions as a naloxone-insensitive allosteric modulator of the μOR, adding another layer of complexity to its interaction with this key receptor in opioid signaling.[1][4]

This guide will delve into the quantitative aspects of MCAM's receptor interactions, present detailed protocols for the key experimental assays used to characterize it, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Data Presentation: Quantitative Analysis of this compound-Receptor Interactions

The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its properties at the different opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound (MCAM)

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |

| Mu (μ) | MCAM | 0.6 | Mouse | Cortical Homogenates | [5] |

| Delta (δ) | MCAM | 2.2 | Mouse | Cortical Homogenates | [5] |

| Kappa (κ) | MCAM | 4.9 | Mouse | Cortical Homogenates | [5] |